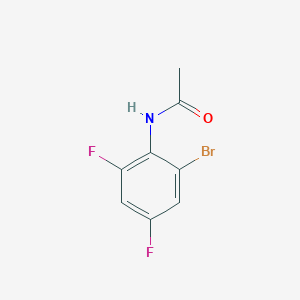

N-(2-bromo-4,6-difluorophenyl)acetamide

Description

Contextualization of the Compound within Halogenated Aryl Acetamide (B32628) Chemistry

Halogenated aryl acetamides represent a significant class of compounds in organic and medicinal chemistry. The introduction of halogen atoms onto the aromatic ring of an aryl acetamide can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The specific halogens present in N-(2-bromo-4,6-difluorophenyl)acetamide—bromine and fluorine—are of particular importance in drug design. nih.gov Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile. nih.govnih.gov

Bromine, while larger and less electronegative than fluorine, also plays a crucial role. It can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding to protein targets. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures.

The strategic placement of these halogens on the aryl ring, as seen in this compound, provides a scaffold that can be selectively functionalized, making it a desirable intermediate for creating libraries of compounds for drug discovery and other applications.

Academic Significance of Polyhalogenated Aromatic Systems in Organic Synthesis

Polyhalogenated aromatic compounds are organic molecules containing multiple halogen atoms attached to an aromatic ring. These systems are of considerable academic and industrial interest due to their unique electronic properties and their utility as versatile building blocks in organic synthesis. science.govmdpi.com The presence of multiple halogen atoms can significantly modify the reactivity of the aromatic ring, often making it more susceptible to nucleophilic aromatic substitution reactions. science.gov

The diverse reactivity of different halogens on the same aromatic ring allows for selective and sequential chemical transformations. For instance, the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond. This differential reactivity enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are another area of intense research, particularly in materials science. researchgate.netnih.gov These compounds can exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of halogens can tune the energy levels of the frontier molecular orbitals, which is critical for designing materials with desired electronic characteristics.

Overview of Research Trajectories for this compound

While dedicated research on this compound is not abundant in academic literature, its primary research trajectory appears to be as a synthetic intermediate. The presence of the acetamide group, along with the strategically placed bromo and fluoro substituents, makes it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

The precursor to the title compound, 2-bromo-4,6-difluoroaniline (B1266213), is recognized for its role in the synthesis of pharmaceuticals and agrochemicals. This suggests that this compound is likely employed in similar synthetic pathways, where the acetamide group may serve as a directing group or a protected amine.

Future research involving this compound will likely focus on its use in the following areas:

Medicinal Chemistry: As a building block for the synthesis of novel bioactive compounds. The different reactive sites on the molecule allow for diverse chemical modifications to explore structure-activity relationships.

Materials Science: As a precursor for the synthesis of functional organic materials. The polyhalogenated aromatic core can be elaborated into larger conjugated systems with tailored optoelectronic properties.

Agrochemicals: Following the trajectory of its aniline (B41778) precursor, it may be used in the development of new pesticides and herbicides.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.04 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Table 2: Properties of the Precursor 2-Bromo-4,6-difluoroaniline

| Property | Value |

|---|---|

| CAS Number | 444-14-4 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Melting Point | 41-42 °C |

| Boiling Point | 227 °C |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMDLJVHAHHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Bromo 4,6 Difluorophenyl Acetamide

Precursor Identification and Synthesis of Starting Materials

The principal precursor for the synthesis of N-(2-bromo-4,6-difluorophenyl)acetamide is 2-bromo-4,6-difluoroaniline (B1266213) . This starting material is typically synthesized via the electrophilic bromination of 2,6-difluoroaniline (B139000) .

A common method for the preparation of 2-bromo-4,6-difluoroaniline involves the reaction of 2,6-difluoroaniline with bromine in a suitable solvent, such as glacial acetic acid. chemicalbook.comprepchem.com The reaction is generally carried out at a controlled temperature to prevent the formation of polybrominated byproducts. For instance, a solution of bromine in glacial acetic acid is added dropwise to a solution of 2,4-difluoroaniline (B146603) in the same solvent while maintaining the temperature below 25°C. prepchem.com Another procedure describes the dropwise addition of bromine to a solution of 2,6-difluorobenzeneamine in acetic acid, followed by stirring at room temperature. chemicalbook.com The work-up procedure typically involves neutralization with a base, such as sodium carbonate, followed by extraction with an organic solvent like dichloromethane (B109758) to isolate the desired product. chemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 2,6-difluoroaniline | Bromine | Acetic Acid | Room Temperature | 92% | chemicalbook.com |

| 2,4-difluoroaniline | Bromine | Glacial Acetic Acid | < 25°C | - | prepchem.com |

Direct Acylation Routes

The most straightforward method for the synthesis of this compound is the direct acylation of 2-bromo-4,6-difluoroaniline. This involves the formation of an amide bond between the aniline (B41778) nitrogen and an acetyl group.

Amide Bond Formation via Carboxylic Acid Derivatives

The acylation can be achieved using various acetylating agents, which are derivatives of acetic acid. Commonly employed reagents include acetyl chloride and acetic anhydride (B1165640) . The reaction of 2-bromo-4,6-difluoroaniline with acetyl chloride would be expected to proceed readily, forming the desired acetamide (B32628) and hydrogen chloride as a byproduct. Similarly, acetic anhydride can be used as the acetylating agent, typically in the presence of a catalyst or with heating, to yield the product and acetic acid as a byproduct. For related compounds, such as N-(4-bromophenyl)acetamide, the synthesis has been achieved by refluxing 4-bromoaniline (B143363) in acetic acid. researchgate.net

Role of Activating Agents and Reaction Conditions

To facilitate the amide bond formation, especially when using acetic acid directly, activating agents are often employed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. The reaction is typically carried out in an inert solvent, such as dichloromethane, and often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid formed during the reaction. For acylations using more reactive derivatives like acetyl chloride, the reaction can often be performed at lower temperatures, and a base is used to scavenge the generated HCl.

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions. Key parameters to consider include:

Temperature: Lowering the reaction temperature can help to minimize the formation of side products.

Stoichiometry of Reagents: Precise control of the molar ratios of the aniline, acetylating agent, and any base or activating agent is crucial to ensure complete reaction and minimize unreacted starting materials.

Solvent: The choice of solvent can influence the reaction rate and solubility of reactants and products, affecting the ease of purification.

Purification Method: Purification of the final product is typically achieved through recrystallization or column chromatography. mdpi.comgoogle.com For instance, in the synthesis of related amides, purification by elution from a silica (B1680970) gel column using a mixture of solvents like methylene (B1212753) chloride and ethyl acetate (B1210297) has been reported. google.com

Metal-Catalyzed Synthetic Approaches

While direct acylation is a common route, metal-catalyzed reactions represent an alternative and potentially more versatile approach for the synthesis of N-aryl amides.

Exploration of Arylation Methods (e.g., Copper-Catalyzed Arylation)

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a powerful tool for forming carbon-nitrogen bonds. In the context of synthesizing this compound, one could envision a strategy involving the copper-catalyzed coupling of an acetamide with a suitable aryl halide. However, a more relevant approach would be the arylation of an acetamide derivative.

Research has demonstrated the copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids. mdpi.com For example, N-(2,4-difluorophenyl)-3-methylbenzamide has been synthesized from a 2-bromo-2,2-difluoroacetamide (B1273100) derivative and an aryl boronic acid using a copper(II) bromide catalyst. mdpi.com This suggests the possibility of a convergent synthesis where a pre-formed acetamide fragment is coupled with a bromo-difluoro-phenyl precursor under copper catalysis. While this specific application for this compound is not explicitly detailed in the literature, it represents a viable area for synthetic exploration.

| Reactants | Catalyst | Key Reagents | Product | Reference |

| 2-bromo-2,2-difluoroacetamide derivative, aryl boronic acid | CuBr₂ | KF, MgCl₂ | N-aryl-benzamide derivative | mdpi.com |

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the this compound molecule serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simpler precursors. The general mechanism for these processes involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The base is crucial for activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org This strategy is widely used to synthesize biaryl and polyolefin structures and is noted for its tolerance of a wide variety of functional groups and its use of stable, less toxic organoboron reagents. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a mild amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would attach an alkyne moiety at the position of the bromine atom. This method is highly valued for its ability to proceed under mild conditions, often at room temperature, which is beneficial for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is palladium-catalyzed and requires a base to regenerate the catalyst in the final step of the cycle. youtube.comlibretexts.org A key feature of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org Reacting this compound with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative, would result in the formation of a new C-C bond, extending the carbon framework with an alkenyl group. youtube.com

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for this compound This table is illustrative, based on general principles of the named reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl- or Vinyl-substituted acetanilide (B955) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Alkynyl-substituted acetanilide |

Ligand Design and Catalyst Performance

The performance of palladium-catalyzed coupling reactions is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands modulate the catalyst's activity, stability, and selectivity by influencing the electronic and steric properties of the metal. wisc.edu

For reactions involving aryl halides like this compound, the choice of ligand is crucial. Electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs) are often employed. libretexts.orglibretexts.org These ligands promote the oxidative addition step, which can be challenging with electron-deficient or sterically hindered aryl halides. Furthermore, bulky ligands can facilitate the reductive elimination step to release the product and regenerate the active Pd(0) catalyst. nih.gov

Recent research has focused on designing specialized ligands to overcome specific challenges. For instance, in reactions involving N-heteroaryl halides, which can poison catalysts through strong coordination, sterically bulky ligands are essential to create a coordinatively unsaturated metal center that remains catalytically active. nih.gov Theoretical studies also guide ligand design by predicting features that can accelerate reaction rates and improve selectivity, such as by increasing ligand-substrate repulsion to prevent the formation of undesired regioisomers. nih.gov

Table 2: Common Ligands and Their Role in Palladium Catalysis

| Ligand Class | Example(s) | Key Characteristics | Impact on Catalysis |

|---|---|---|---|

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Varying steric bulk and electron-donating ability | Stabilize Pd(0); bulky, electron-rich ligands enhance reactivity for aryl chlorides/bromides. libretexts.org |

| Bidentate Phosphines | dppf, Xantphos | Wide bite angles, defined geometry | Offer catalyst stability, control selectivity. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically bulky | Highly effective for challenging couplings, often providing superior catalyst stability and activity. libretexts.org |

Electrophilic Aromatic Substitution and Subsequent Transformations

While the C-Br bond is the primary site for cross-coupling, the aromatic ring of this compound can also undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity of EAS are governed by the existing substituents on the ring.

The N-acetamido group is an activating ortho-, para-director, while the fluorine and bromine atoms are deactivating ortho-, para-directors. In this specific molecule, the ring is considered electron-deficient due to the strong inductive-withdrawing effects of the two fluorine atoms, the bromine, and the acetamido group.

Directing Effects Analysis:

N-Acetamido group (at C1): Directs to C2 (blocked by Br), C6 (blocked by F), and C4 (blocked by F).

Bromine (at C2): Directs to C3, C4 (blocked by F), and C6 (blocked by F).

Fluorine (at C4): Directs to C3 and C5.

Fluorine (at C6): Directs to C5 and C2 (blocked by Br).

Considering these effects, the most likely positions for electrophilic attack are C3 and C5, which are activated by flanking fluorine atoms. A common EAS reaction is nitration (using HNO₃/H₂SO₄), which would introduce a nitro (-NO₂) group. masterorganicchemistry.com

Subsequent transformations of the newly introduced group can lead to a variety of derivatives. For example, a nitro group can be readily reduced to an amino (-NH₂) group using reagents like SnCl₂/HCl or catalytic hydrogenation. This new amino group provides a nucleophilic site for further functionalization, such as acylation, alkylation, or diazotization followed by Sandmeyer reactions.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: As discussed in the context of EAS, the placement of new substituents on the aromatic ring is a key regioselective consideration. In cross-coupling reactions, regioselectivity becomes paramount if the substrate possesses multiple, distinct halogen atoms. For a molecule with both an iodide and a bromide, coupling reactions like the Sonogashira typically occur selectively at the more reactive C-I bond. libretexts.org For this compound, the single bromine atom defines the site of coupling. However, if a derivative were synthesized to contain another potential leaving group, the choice of catalyst and conditions would be critical to control which site reacts.

Stereoselectivity: Stereoselectivity is a crucial factor when the synthetic target contains chiral centers. While the starting material is achiral, stereocenters can be introduced during its derivatization. For example, an asymmetric Heck reaction can be used to create a new chiral center. nih.gov By employing a palladium catalyst coordinated with a chiral ligand (e.g., (S)-DTBM-SEGPHOS), it is possible to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov Similarly, Suzuki couplings that form atropisomers (axially chiral biaryls) can be rendered stereoselective through the use of chiral ligands.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to improve sustainability by reducing waste, energy consumption, and the use of hazardous materials. rsc.org

Key green strategies include:

Catalysis: Using catalytic amounts of reagents, such as palladium in cross-coupling or boric acid in direct amidation, is inherently greener than using stoichiometric reagents that generate significant waste. ucl.ac.uksciepub.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Cross-coupling reactions are generally high in atom economy.

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-derived solvents such as cyclopentyl methyl ether (CPME) is a major goal. wikipedia.orgnih.gov For instance, Suzuki and Sonogashira reactions have been successfully performed in aqueous media. organic-chemistry.orgorganic-chemistry.org

Catalyst Recycling: Immobilizing the palladium catalyst on a solid support allows for its recovery and reuse, which is both economically and environmentally beneficial, given the cost and toxicity of palladium. libretexts.org

Table 3: Comparison of a Traditional vs. Greener Amidation Step

| Parameter | Traditional Method (e.g., using HATU/DIPEA) | Greener Method (e.g., Boric Acid Catalysis) |

|---|---|---|

| Reagents | Stoichiometric coupling agent (HATU), base (DIPEA) | Catalytic boric acid |

| Byproducts | Large amounts of chemical waste from coupling agent | Water |

| Atom Economy | Low | High |

| Solvent | Often DMF, DCM (solvents with health/environmental concerns) | Toluene (with Dean-Stark for water removal), potentially greener solvents |

Multistep Synthetic Sequences for Complex Derivative Synthesis

This compound is a valuable building block for the multistep synthesis of more complex molecules, particularly those of interest in materials science and medicinal chemistry. A typical synthetic sequence would leverage the reactivity of both the C-Br bond and the aromatic ring.

An illustrative sequence could be:

C-C Bond Formation: A Suzuki-Miyaura coupling reaction is performed between this compound and a functionalized arylboronic acid (e.g., 4-formylphenylboronic acid). This step creates a biaryl scaffold. mdpi.com

Functional Group Manipulation: The aldehyde group on the newly introduced ring can be transformed. For example, it could undergo a Wittig reaction to form an alkene or be reductively aminated to introduce a new amine-containing side chain.

Substitution on the Original Ring: Following the initial coupling, an electrophilic substitution, such as nitration, could be performed on one of the aromatic rings, with the site of substitution depending on the combined directing effects of the substituents in the biaryl system.

Further Elaboration: The nitro group can be reduced to an amine, which can then be acylated to form a new amide, or used as a handle for further coupling reactions, leading to highly complex, polyfunctional molecules. nih.gov

This modular approach, starting from a well-defined building block, allows for the systematic construction of a diverse library of compounds.

Chemical Reactivity and Transformation Pathways of N 2 Bromo 4,6 Difluorophenyl Acetamide

Nucleophilic Substitution Reactions of the Aromatic Bromine

The bromine atom on the aromatic ring of N-(2-bromo-4,6-difluorophenyl)acetamide serves as a versatile handle for the introduction of new functionalities through nucleophilic substitution reactions. The presence of two electron-withdrawing fluorine atoms ortho and para to the bromine atom activates the C-Br bond towards nucleophilic attack.

Mechanistic Studies of Aromatic Nucleophilic Substitution (SNAr)

The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is highly dependent on the nature and position of the substituents on the aromatic ring. For this compound, the two fluorine atoms play a crucial role in activating the ring towards nucleophilic attack. These electron-withdrawing groups stabilize the intermediate Meisenheimer complex, which is formed upon addition of the nucleophile to the carbon atom bearing the bromine. rsc.org The reaction generally proceeds via a two-step addition-elimination mechanism. The first step, the formation of the resonance-stabilized anionic intermediate, is typically the rate-determining step. The subsequent elimination of the bromide ion restores the aromaticity of the ring.

The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. rsc.org However, the C-Br bond in this compound is sufficiently activated by the two fluorine substituents to undergo substitution with a variety of nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations. This compound is expected to readily participate in such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific studies on this compound are not extensively documented, related compounds such as N-(2,5-dibromophenyl)acetamide have been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to yield aniline-based amides. orgsyn.org For this compound, a typical reaction would involve its treatment with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃ or K₃PO₄ in a suitable solvent system like DMF/water or toluene. ugr.esresearchgate.netechemi.com

Representative Suzuki-Miyaura Coupling Conditions for Related Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | Good | ugr.esresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | echemi.com |

| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | Pd(0) catalyst | - | - | Moderate to good | orgsyn.org |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 2-position of the phenyl ring. Copper-free Sonogashira conditions have also been developed and could potentially be applied. beilstein-journals.orgchemsrc.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. google.comresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. This compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group. The regioselectivity of the Heck reaction is influenced by the nature of the substituents on both the aryl halide and the alkene. chemscene.com

C-N, C-O, C-S Bond Formation Reactions

Beyond carbon-carbon bond formation, the bromine atom of this compound can be displaced by nitrogen, oxygen, and sulfur nucleophiles to form new C-N, C-O, and C-S bonds, respectively. These transformations are often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through SNAr reactions.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. researchgate.net This methodology could be applied to this compound to introduce a variety of primary and secondary amines.

C-O and C-S Bond Formation: Similarly, palladium-catalyzed coupling reactions can be employed to form C-O and C-S bonds by reacting this compound with alcohols, phenols, or thiols. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Reactivity of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) of this compound also exhibits characteristic reactivity, primarily involving hydrolysis and reduction.

Hydrolysis Pathways and Kinetics

Reduction Reactions of the Amide Functionality

The amide group can be reduced to the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of this compound would yield N-(2-bromo-4,6-difluorophenyl)ethylamine. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the aryl ring or cleavage of the C-Br bond. Modern methods for amide reduction often employ silanes in the presence of a suitable catalyst. rsc.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group in this compound is generally considered to be nucleophilic, yet its reactivity is tempered by the electron-withdrawing nature of the acetyl group and the substituted phenyl ring. However, under appropriate basic conditions, deprotonation of the amide can generate a highly nucleophilic amidate anion, which can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by treating this compound with a suitable base followed by an alkylating agent. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of alkylating agent can vary widely, from simple alkyl halides to more complex electrophiles.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Product |

| Methyl iodide (CH₃I) | NaH | N-methyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

| Benzyl bromide (BnBr) | K₂CO₃ | N-benzyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

| Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) | NaH | N-ethyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

N-Acylation: Similarly, the introduction of an additional acyl group can be accomplished through N-acylation. This typically involves reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction would result in the formation of an imide derivative.

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Base | Product |

| Acetyl chloride (CH₃COCl) | Pyridine | N-acetyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

| Benzoyl chloride (PhCOCl) | Triethylamine | N-benzoyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

| Acetic anhydride ((CH₃CO)₂O) | Pyridine | N-acetyl-N-(2-bromo-4,6-difluorophenyl)acetamide |

Reactivity of the Difluorophenyl System

The difluorophenyl ring in this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: two fluorine atoms and a bromine atom. However, the substitution pattern allows for specific regioselective reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the this compound ring is challenging due to its electron-deficient nature. However, under forcing conditions, substitution may occur. The directing effects of the substituents would guide the incoming electrophile. The acetamido group is an ortho-, para-director, while the halogens are also ortho-, para-directors but deactivating. The positions ortho and para to the acetamido group are already substituted. Therefore, electrophilic substitution is predicted to occur at the position ortho to the bromine and meta to the fluorine atoms, which is the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product |

| Br₂ / FeBr₃ | N-(2,5-dibromo-4,6-difluorophenyl)acetamide |

| HNO₃ / H₂SO₄ | N-(2-bromo-4,6-difluoro-5-nitrophenyl)acetamide |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this compound, the acetamido group can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would likely result in regioselective deprotonation at the position ortho to the acetamido group. However, the C3 position is sterically hindered by the adjacent bromine atom. Therefore, metalation is more likely to occur at the C5 position, which is ortho to the bromine atom and directed by it.

Subsequent quenching of the resulting aryllithium species with an electrophile would introduce a new substituent at the C5 position.

Table 4: Potential Directed Ortho Metalation Reactions

| Base | Electrophile | Product |

| n-BuLi | CO₂ | 3-acetamido-2-bromo-4,6-difluorobenzoic acid |

| LDA | (CH₃)₃SiCl | N-(2-bromo-4,6-difluoro-5-(trimethylsilyl)phenyl)acetamide |

Fluorine-Directed Reactivity

The fluorine atoms on the aromatic ring significantly influence its reactivity. They are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). While the bromine atom is a better leaving group than fluorine, the positions ortho and para to the fluorine atoms are activated for nucleophilic attack. A strong nucleophile could potentially displace one of the fluorine atoms, although this would require harsh reaction conditions.

Oxidation and Reduction Chemistry

The functional groups in this compound offer possibilities for both oxidation and reduction reactions.

Oxidation: The acetamido group is generally stable to mild oxidizing agents. However, under strong oxidative conditions, the aromatic ring could be degraded. More selective oxidations are less likely without affecting the multiple functional groups.

Reduction: The bromine atom can be selectively removed via catalytic hydrogenation or by using reducing agents like tributyltin hydride. The nitro group, if introduced via electrophilic substitution, can be readily reduced to an amino group using standard conditions such as H₂/Pd-C or Sn/HCl. The amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely cleave the C-Br bond.

Table 5: Potential Reduction Reactions

| Reagent | Substrate Moiety | Product |

| H₂, Pd/C | C-Br | N-(4,6-difluorophenyl)acetamide |

| LiAlH₄ | Amide C=O, C-Br | N-ethyl-4,6-difluoroaniline |

| Sn, HCl (on nitro-derivative) | NO₂ | N-(5-amino-2-bromo-4,6-difluorophenyl)acetamide |

Exploration of Cascade Reactions and Multicomponent Reactions

The multiple reactive sites in this compound make it a potential candidate for cascade and multicomponent reactions. For instance, a sequence involving a DoM followed by an intramolecular cyclization could be envisioned. Similarly, the bromine atom and the amide N-H could participate in transition-metal-catalyzed multicomponent reactions, such as those involving the insertion of carbon monoxide or other small molecules.

A hypothetical palladium-catalyzed cascade reaction could involve an initial oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by coordination of an external reactant and subsequent reductive elimination to form a more complex molecule in a single pot.

Spectroscopic and Structural Elucidation Studies of N 2 Bromo 4,6 Difluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of N-(2-bromo-4,6-difluorophenyl)acetamide would be expected to show distinct signals for the protons in the molecule. The aromatic region would likely display complex splitting patterns for the two aromatic protons due to coupling with each other and with the neighboring fluorine atoms. The methyl protons of the acetamide (B32628) group would appear as a singlet, and the amide proton would also be present, its chemical shift and appearance (sharp or broad) being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.2 | s (singlet) | N/A |

| NH | Variable | br s (broad singlet) | N/A |

| Ar-H | ~7.0-7.5 | m (multiplet) | J(H,H), J(H,F) |

| Ar-H | ~7.0-7.5 | m (multiplet) | J(H,H), J(H,F) |

This table represents predicted data and is for illustrative purposes only.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide would be observed downfield, typically in the range of 168-172 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with their chemical shifts influenced by the bromine and fluorine substituents. The carbon atoms directly bonded to fluorine would show characteristic splitting (C-F coupling). The methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| CH₃ | ~24 | N/A |

| C=O | ~170 | N/A |

| Aromatic C | ~110-160 | J(C,F) |

| Aromatic C | ~110-160 | J(C,F) |

| Aromatic C-Br | ~115 | J(C,F) |

| Aromatic C-N | ~135 | J(C,F) |

| Aromatic C-F | ~155-160 | ¹J(C,F) |

| Aromatic C-F | ~155-160 | ¹J(C,F) |

This table represents predicted data and is for illustrative purposes only.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (F-F and F-H) would provide crucial information about their positions relative to the other substituents.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-4 | Variable | m (multiplet) | J(F,F), J(F,H) |

| F-6 | Variable | m (multiplet) | J(F,F), J(F,H) |

This table represents predicted data and is for illustrative purposes only.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals of the aromatic protons to their respective carbons and the methyl protons to the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₈H₆BrF₂NO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two major peaks for the molecular ion that are two mass units apart.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 249.9682 |

| [M(⁸¹Br)+H]⁺ | 251.9662 |

This table represents predicted data based on the elemental composition and is for illustrative purposes only.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry provides crucial information regarding a molecule's mass and its fragmentation pathways, which are invaluable for structural confirmation. While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related N-aryl acetamides.

The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity at M and M+2, which is a definitive signature for a monobrominated compound.

Key fragmentation pathways for this compound are predicted to include:

Amide Bond Cleavage: A common fragmentation route for amides is the cleavage of the N-C(O) bond. This would lead to the formation of the 2-bromo-4,6-difluoroaniline (B1266213) radical cation. This fragment is a stable, resonance-delocalized species and is often observed as a prominent peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the bromomethyl radical (•CH₂Br), leading to the formation of a 2,4,6-trifluorophenylisocyanate fragment ion. Alternatively, cleavage can result in the loss of the aryl group.

McLafferty Rearrangement: While less common in aromatic amides compared to aliphatic ones, a McLafferty rearrangement is theoretically possible if it can proceed through a six-membered transition state, though it is not a primary expected pathway for this structure.

Loss of Halogens: Fragmentation can also involve the sequential loss of halogen atoms. The initial loss of the bromine radical (•Br) from the molecular ion is a plausible pathway. Subsequent fragmentation could involve the elimination of hydrogen fluoride (B91410) (HF) from the aniline (B41778) fragment.

A summary of predicted key fragments is presented below.

| Predicted Fragment | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic 1:1 isotope pattern for bromine. |

| [M - 42]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion. |

| [M - 79/81]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| [C₆H₄BrF₂N]⁺ | Formation of the 2-bromo-4,6-difluoroaniline radical cation via amide cleavage. |

| [C₆H₃F₂N]⁺ | Loss of HBr from the molecular ion. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. Based on data from related acetanilide (B955) compounds, the principal vibrational modes can be assigned to specific wavenumber regions. nist.govnist.govlibretexts.org

N-H Vibrations: The stretching vibration of the secondary amide N-H bond typically appears as a sharp, single peak in the region of 3300-3250 cm⁻¹. The corresponding N-H bending vibration, known as the Amide II band, is found between 1550 and 1530 cm⁻¹.

Carbonyl Vibrations: The C=O stretching vibration, or Amide I band, is one of the most intense absorptions in the IR spectrum for amides and is expected to occur in the 1680-1660 cm⁻¹ range. Its exact position is sensitive to hydrogen bonding.

Aromatic Ring Vibrations: The aromatic ring gives rise to several bands. C=C stretching vibrations within the phenyl ring typically occur in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are found just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-690 cm⁻¹ range, with their positions being indicative of the substitution pattern.

C-N and Halogen Vibrations: The C-N stretching vibration of the amide group (Amide III band) is usually found in the 1300-1250 cm⁻¹ region. The C-F bonds are expected to produce very strong, characteristic absorption bands in the 1300-1100 cm⁻¹ fingerprint region. The C-Br stretching vibration appears at lower frequencies, typically in the 650-500 cm⁻¹ range.

The following table summarizes the predicted vibrational assignments.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide N-H | 3300 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Weak to Medium |

| Amide I | Amide C=O Stretch | 1680 - 1660 | Strong |

| Amide II | Amide N-H Bend / C-N Stretch | 1550 - 1530 | Medium to Strong |

| Aromatic C=C Stretch | Aryl C=C | 1600 - 1450 | Medium, Multiple |

| Amide III | C-N Stretch / N-H Bend | 1300 - 1250 | Medium |

| C-F Stretch | Aryl C-F | 1300 - 1100 | Strong, Multiple |

| C-Br Stretch | Alkyl C-Br | 650 - 500 | Medium to Weak |

In the solid state, secondary amides like this compound are strongly predisposed to form intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is a dominant force in the crystal packing of amides.

Studies on analogous structures, such as 2-bromo-N-(4-bromophenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide, confirm that molecules typically form extended chains or networks through these robust N-H···O=C hydrogen bonds. nih.govresearchgate.netnih.gov This type of interaction significantly influences the physical properties of the compound, including its melting point and solubility. The formation of hydrogen bonds would cause a shift in the vibrational frequencies of the involved groups; specifically, the N-H stretching frequency would decrease (shift to a lower wavenumber), and the C=O stretching frequency would also typically decrease compared to their values in a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions associated with the substituted aromatic ring.

The benzene (B151609) ring itself has characteristic absorptions which are modified by the attached substituents. The acetamido group (-NHCOCH₃) is an activating group, or auxochrome, which typically causes a bathochromic (red) shift of the primary absorption bands of the benzene ring to longer wavelengths. The halogen substituents (Br and F) also act as auxochromes.

The primary electronic transitions expected are:

π → π Transitions:* These are high-intensity absorptions related to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the phenyl ring. Multiple bands are expected, corresponding to the different electronic transitions of the substituted aromatic system.

n → π Transition:* A lower-intensity transition corresponding to the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital of the C=O group. This absorption is often weak and can be submerged by the much stronger π → π* bands of the aromatic ring. researchgate.net

The use of derivative spectrophotometry could potentially be employed to resolve overlapping spectral bands and enhance the qualitative and quantitative analysis of the compound in various solvents. rsc.orgscilit.com

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. However, based on the structures of closely related N-aryl amides, a detailed model of its solid-state conformation can be predicted. researchgate.netnih.gov

The molecule is expected to exhibit several key structural features:

Amide Group Planarity: The C-N bond of the amide group possesses significant partial double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms of the O=C-N-H group.

Conformation: The amide bond is expected to adopt a trans conformation, which is energetically favored in nearly all secondary amides.

Dihedral Angle: A significant feature would be the dihedral angle between the plane of the phenyl ring and the plane of the amide group. The presence of two ortho substituents (a bromine atom and a fluorine atom) would create substantial steric hindrance, forcing the phenyl ring to rotate out of the amide plane. This twisting is a common feature in ortho-substituted N-aryl amides. nsf.gov

Crystal Packing: As discussed previously, the crystal packing would be dominated by intermolecular N-H···O hydrogen bonds, likely linking the molecules into infinite chains or sheets. nih.govmdpi.com

Advanced Spectroscopic Techniques for Conformational Analysis

Beyond the primary spectroscopic methods, advanced techniques can provide deeper insight into the dynamic conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H, ¹³C, and ¹⁹F NMR confirm the basic connectivity, more advanced NMR experiments can probe the molecule's conformation. The steric hindrance from the ortho-substituents is expected to create a significant energy barrier to rotation around the N-C(aryl) bond. This restricted rotation could be studied using variable-temperature (VT) NMR. At low temperatures, the rotation might become slow enough on the NMR timescale to observe separate signals for atoms that are equivalent at room temperature, allowing for the calculation of the rotational energy barrier.

Computational Chemistry: In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) are powerful tools for conformational analysis. nsf.gov DFT calculations can be used to:

Determine the ground-state geometry and identify the most stable conformer(s).

Calculate the potential energy surface for rotation around key bonds, such as the N-C(aryl) bond, to quantify the rotational energy barriers.

Predict vibrational (IR/Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to validate the computational model. Studies on related N-aryl amides show that such computational approaches are highly effective in understanding conformational preferences. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of N 2 Bromo 4,6 Difluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

No specific DFT studies on the electronic structure of N-(2-bromo-4,6-difluorophenyl)acetamide have been found in the searched literature. Such studies would typically involve the optimization of the molecular geometry and calculation of electronic properties using a specified functional and basis set.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals provides insights into the molecule's electronic excitation properties. However, no published data on the HOMO-LUMO energy gap for this compound could be located.

Electrostatic Potential Surfaces (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. Specific MEP analysis for this compound has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including hyperconjugative interactions and charge delocalization. There are currently no published NBO analyses for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the conformational space and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound would identify its stable conformers and the energy barriers between them, providing insight into its flexibility and preferred shapes. This information, however, is not available in the current scientific literature.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering a powerful tool for structure verification and the interpretation of experimental data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For this compound, DFT calculations could elucidate the electronic environment of each atom, leading to a detailed assignment of its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. Such calculations would involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield predicted chemical shifts that can be directly compared with experimental results.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This would allow for the precise assignment of key vibrational modes, such as the N-H and C=O stretching frequencies of the acetamide (B32628) group, and the characteristic vibrations of the substituted phenyl ring. Discrepancies between the calculated and experimental spectra, after appropriate scaling of the computational data, can often reveal subtle conformational and intermolecular effects.

Table 1: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and serves as an example of what a computational study would produce.)

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR (δ, ppm) - NH | 8.5 - 9.5 | Amide proton, position sensitive to solvent and concentration |

| ¹³C NMR (δ, ppm) - C=O | 168 - 172 | Carbonyl carbon of the acetamide group |

| ¹⁹F NMR (δ, ppm) | -110 to -140 | Fluorine atoms on the phenyl ring |

| IR Frequency (cm⁻¹) - N-H Stretch | 3250 - 3350 | Vibrational mode of the amide N-H bond |

| IR Frequency (cm⁻¹) - C=O Stretch | 1660 - 1690 | Vibrational mode of the amide carbonyl group |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable tools for investigating reaction mechanisms, allowing for the characterization of transient species such as transition states that are often difficult or impossible to observe experimentally. For this compound, reaction pathway modeling could be employed to study its synthesis, potential degradation pathways, or its reactivity in various chemical environments.

A key application would be to model the final step of its synthesis, likely an acylation reaction. By mapping the potential energy surface of the reaction, the transition state structure can be located and its geometry, energy, and vibrational frequencies calculated. This information provides a quantitative measure of the reaction's activation energy, offering insights into the reaction kinetics. Furthermore, the characterization of the transition state can confirm the proposed reaction mechanism. For instance, modeling could differentiate between a concerted or a stepwise mechanism for the acylation.

Table 2: Hypothetical Transition State Data for a Proposed Reaction (Note: This data is illustrative for a hypothetical reaction and serves as an example.)

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Activation Energy (kcal/mol) | 15 - 25 | Energy barrier for the reaction to occur |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | Confirms the structure is a true transition state |

| Key Bond Distance (Å) | Variable | Provides insight into the geometry of the transition state |

Computational Prediction of Structure-Reactivity Relationships

The principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) can be applied to this compound and its analogues to correlate their structural features with their chemical reactivity or potential biological activity. This involves calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

For a series of related compounds, these descriptors can be used to build a mathematical model that predicts their activity. For example, the electronic properties, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can provide insights into the molecule's electrophilic and nucleophilic character. The electrostatic potential mapped onto the electron density surface can highlight regions of the molecule that are likely to engage in intermolecular interactions.

Table 3: Exemplary Calculated Molecular Descriptors for Structure-Reactivity Studies (Note: This data is hypothetical and for illustrative purposes.)

| Descriptor | Hypothetical Value | Relevance |

|---|---|---|

| LogP | 2.5 - 3.5 | Hydrophobicity, influencing solubility and membrane permeability |

| HOMO Energy (eV) | -8.0 to -9.0 | Indicator of electron-donating ability |

| LUMO Energy (eV) | -1.0 to -2.0 | Indicator of electron-accepting ability |

| Dipole Moment (Debye) | 2.0 - 4.0 | Overall polarity of the molecule |

In Silico Design of Novel Analogues

Building upon the insights from structure-reactivity relationships, computational chemistry can be a powerful engine for the in silico design of novel analogues of this compound with potentially enhanced or modified properties. This rational design process can save significant time and resources compared to traditional trial-and-error synthesis.

For a hypothetical goal, such as improving the binding affinity to a biological target, new molecules can be designed by systematically modifying the parent structure. For example, the bromo and fluoro substituents on the phenyl ring could be replaced with other functional groups to modulate the electronic and steric properties of the molecule. The acetamide group could also be modified to explore different hydrogen bonding patterns. Each newly designed analogue can then be computationally evaluated for its desired properties before any synthetic work is undertaken.

Table 4: Illustrative In Silico Designed Analogues and Their Intended Modifications (Note: This table presents hypothetical analogues for a conceptual design study.)

| Analogue | Modification | Hypothetical Goal of Modification |

|---|---|---|

| Analogue 1 | Replace Bromine with Chlorine | Fine-tune steric and electronic properties |

| Analogue 2 | Replace one Fluorine with a Methoxy group | Introduce a hydrogen bond acceptor and alter electronics |

| Analogue 3 | Extend the acetyl group to a propanoyl group | Explore the impact of a larger hydrophobic chain |

Role of N 2 Bromo 4,6 Difluorophenyl Acetamide As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The primary role of N-(2-bromo-4,6-difluorophenyl)acetamide in organic chemistry is as a multifunctional building block. The α-bromoacetyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of various sulfur, nitrogen, and oxygen-containing moieties. For instance, the bromine on the acetyl group can be displaced to form thioether linkages, which is a key step in the synthesis of more elaborate structures such as those containing a 1,2,4-triazole (B32235) ring system. sigmaaldrich.com

Furthermore, the bromine atom on the aromatic ring can participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Research on related bromo-difluoro-acetamides demonstrates their utility in copper-catalyzed arylation reactions with aryl boronic acids, providing a pathway to complex bi-aryl structures. mdpi.com This dual reactivity—at both the side chain and the aromatic ring—makes the compound a highly adaptable precursor for assembling architecturally complex organic molecules from a single, well-defined starting material. sigmaaldrich.com

Below is a table summarizing the reactive sites and their potential transformations:

| Reactive Site | Type of Reaction | Potential New Functional Group/Linkage |

| α-Bromo on Acetyl Group | Nucleophilic Substitution | Ethers, Thioethers, Amines, Azides |

| Bromo on Phenyl Ring | Palladium or Copper-catalyzed Cross-Coupling | Aryl groups, Alkenyl groups, Alkynyl groups, Amines |

| Fluoro on Phenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy groups, Amino groups (under harsh conditions) |

Precursor in the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense interest in medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of such cyclic systems. The α-bromoacetamide moiety is a classic precursor for synthesizing a variety of heterocycles.

For example, reaction of the α-bromoacetamide with thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings. Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct pyrazine (B50134) or other nitrogen-containing heterocyclic systems. uea.ac.uk A documented example shows a derivative of this compound being used to synthesize a complex molecule containing a 4H-1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. sigmaaldrich.com The general strategy often involves a substitution reaction at the α-bromo position followed by an intramolecular cyclization event. The synthesis of various heterocyclic scaffolds from haloacetamide precursors is a well-established method in organic chemistry. uea.ac.uknih.gov

Applications in the Development of New Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are highly sought after in pharmacology and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified electronic characteristics. This compound serves as an excellent starting point for developing novel fluorinated aromatic scaffolds. ossila.com

The 2-bromo-4,6-difluorophenyl core is a tri-substituted benzene (B151609) ring that offers a defined pattern of substitution. Chemists can selectively functionalize the bromine position via cross-coupling reactions while leaving the fluorine atoms untouched, or vice-versa under specific conditions. This allows for the creation of a library of derivatives where the electronic and steric properties of the aromatic ring are systematically tuned. The precursor to this class of compounds, 4-bromo-2,6-difluoroaniline, is recognized as a versatile building block for creating macromolecules used in applications such as OLEDs and solar cells, highlighting the value of this specific substitution pattern. ossila.com

Derivatization for Academic Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aimed at understanding how the chemical structure of a compound influences its biological activity. semanticscholar.orgnih.gov this compound is an ideal scaffold for such studies due to its multiple, chemically distinct positions for modification. By systematically altering different parts of the molecule and evaluating the biological effects of the resulting analogues, researchers can identify key structural features required for a desired activity. nih.gov

The primary points of diversification on the molecule for SAR studies include:

The α-bromoacetyl side chain: The bromine can be replaced with a wide variety of functional groups to probe interactions with biological targets.

The aromatic bromine: This position can be modified through cross-coupling reactions to introduce different substituents, exploring how changes in size, electronics, and lipophilicity at this vector affect activity.

The amide N-H group: The hydrogen can be substituted, or the entire acetamide (B32628) group can be replaced to investigate the importance of this hydrogen-bond donor.

A hypothetical SAR study could generate a table of derivatives like the one below to map the functional landscape of a particular biological target.

| Modification Site | R-Group / Modification | Purpose of Modification |

| Side Chain (-CH₂Br) | Replace Br with -NH-cyclopropyl | Introduce basic amine, alter polarity molport.com |

| Replace Br with -S-aryl | Introduce bulky, lipophilic group | |

| Aromatic Ring (-Br) | Replace Br with -Phenyl | Test effect of increased steric bulk |

| Replace Br with -CN | Introduce electron-withdrawing group | |

| Amide (-NHCO-) | Replace H with -CH₃ | Remove H-bond donor capability |

Intermediate in the Synthesis of Advanced Materials Precursors (Academic Focus)

In academic research, there is a strong focus on creating novel organic materials with tailored electronic and photophysical properties for applications in fields like organic electronics. The structural motifs present in this compound make it a relevant intermediate for precursors to such advanced materials.

The highly fluorinated phenyl ring can enhance the electron-accepting properties and environmental stability of a target molecule. This is a desirable trait for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom on the aromatic ring provides a convenient handle for polymerization or for linking the scaffold to other electronically active units through cross-coupling reactions. Research on the closely related precursor, 4-bromo-2,6-difluoroaniline, has shown its use in synthesizing hole-transporting materials for perovskite solar cells and OLEDs, indicating the potential of this scaffold in materials science. ossila.com The academic focus lies in exploiting these features to construct new conjugated polymers or small molecules with specific optoelectronic functions.

Contribution to Chemical Library Diversity for Academic Screening Efforts

High-throughput screening (HTS) is a key strategy in drug discovery and chemical biology for identifying new bioactive compounds. The success of HTS campaigns relies heavily on the quality and diversity of the chemical libraries being screened. nih.gov this compound is a valuable compound for inclusion in such libraries because it contributes to structural and functional diversity.

Its key attributes for library inclusion are:

Unique Substitution Pattern: The 1-bromo-2-acetamido-4,6-difluoro substitution pattern is not overly common, providing novel chemical space for screening.

Multiple Reactive Handles: The presence of two different bromine atoms (one aliphatic, one aromatic) allows for subsequent combinatorial derivatization, enabling the rapid generation of a larger, more focused library from a single core structure.

Fluorine Content: The inclusion of fluorine is a recognized strategy for improving the drug-like properties of molecules.

Academic screening libraries, such as those curated by institutions or consortia like ChemDiv, aim to collect diverse and unique small molecules to maximize the chances of finding hits against new biological targets. nih.govchemdiv.com By incorporating building blocks like this compound, these libraries are enriched with scaffolds that are both novel and synthetically tractable for follow-up chemistry.

Comparative Research and Analogous Compounds

Structural and Reactivity Comparisons with Related Halo-difluorophenyl Acetamides

The structure and reactivity of N-(2-bromo-4,6-difluorophenyl)acetamide are best understood through comparison with its analogues, such as those containing chlorine or iodine at the 2-position. Crystallographic studies on related N-aromatic amides, for example, 2-bromo-N-(4-bromophenyl)acetamide and its chloro-analogue, 2-chloro-N-(4-chlorophenyl)acetamide, provide a foundation for these comparisons. In such structures, the conformation of the N-H bond is typically observed to be anti to both the carbonyl group (C=O) and the C-Br bond in the side chain researchgate.netnih.gov. This spatial arrangement minimizes steric hindrance and influences the intermolecular interactions, such as the formation of hydrogen bonds. Replacing bromine with chlorine or iodine would lead to predictable changes in bond lengths (C-X) and van der Waals radii, subtly altering the crystal packing and molecular geometry.

Table 1: Structural Comparison of Related Halo-acetamides This table is generated based on established principles and data from analogous structures, as specific crystallographic data for the entire series may not be available.

| Compound Feature | N-(2-chloro-4,6-difluorophenyl)acetamide | This compound | N-(2-iodo-4,6-difluorophenyl)acetamide |

|---|---|---|---|

| C(2)-X Bond Length (Å) | ~1.74 | ~1.90 | ~2.10 |

| Van der Waals Radius of X (Å) | 1.75 | 1.85 | 1.98 |

| Electronegativity of X (Pauling Scale) | 3.16 | 2.96 | 2.66 |

| Expected Relative Electrophilicity of Ring | Higher | Intermediate | Lower |

Influence of Halogen Position and Substitution Patterns on Reactivity

The specific placement of halogen substituents on the phenyl ring is a critical determinant of the molecule's reactivity. In this compound, the bromine atom is in the ortho position relative to the acetamide (B32628) group. This ortho-substitution introduces significant steric and electronic effects. Sterically, the bulky bromine atom can hinder rotation around the N-C(aryl) bond and influence the preferred conformation of the acetamide side chain.

Electronically, the ortho-bromo and the para-fluoro substituents combine to create a distinct electrostatic potential across the aromatic ring. Computational studies on substituted phenylacetamides show that such patterns create regions of varied electrostatic potential that guide intermolecular interactions and affect reaction pathways smolecule.com. For instance, the reactivity of iodo-N-phenylacetamide analogues shows that ortho-substituted variants can exhibit enhanced reactivity compared to their meta or para counterparts due to a combination of steric and electronic factors smolecule.com. The two fluorine atoms at positions 4 and 6 strongly withdraw electron density from the ring, making the entire phenyl group electron-deficient. This influences reactions involving the aromatic ring itself and modulates the acidity of the N-H proton. A computational investigation into the bromination of N-phenylacetamide highlighted that the reaction environment can alter the preferred position of attack (ortho vs. para), indicating the subtle interplay of factors that control regioselectivity researchgate.net.

Comparative Synthetic Efficiency and Yields of Analogues

The synthesis of this compound and its analogues typically involves the acylation of a corresponding substituted aniline (B41778) with a haloacetyl halide. A common method is the reaction of an aniline, such as 2-bromo-4,6-difluoroaniline (B1266213), with bromoacetyl bromide or chloroacetyl chloride.

Table 2: Representative Synthesis and Yields of Analogous N-Aryl Acetamides

| Reactant 1 (Aniline) | Reactant 2 (Acylating Agent) | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Bromoaniline (B143363) | Bromoacetyl chloride | 2-bromo-N-(4-bromophenyl)acetamide | Not specified, but established method | researchgate.netnih.gov |

| Various Arylamines | 2-chloro-N-(4-(sulfonyl)phenyl)acetamide | 2-(arylamino)-N-(4-(sulfonyl)phenyl)acetamide | 51-84% | researchgate.net |

Analysis of Substituent Effects on Spectroscopic Signatures

The substitution pattern of halogens has a profound and predictable effect on the spectroscopic signatures of these molecules, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the electronic environment. For this compound, the strong electron-withdrawing nature of the fluorine and bromine atoms would cause the remaining aromatic protons to appear at a higher chemical shift (downfield) compared to unsubstituted N-phenylacetamide. The N-H proton signal would also be affected, with its chemical shift and coupling constants providing information about conformation and hydrogen bonding. A ¹H NMR spectrum of the related 2-bromo-N-phenylacetamide has been documented, providing a reference for the signals of the acetamide side chain researchgate.net.

In IR spectroscopy, the positions of key vibrational bands are sensitive to substituent effects. The C=O (amide I) and N-H stretching frequencies are particularly informative. Electron-withdrawing groups on the phenyl ring tend to increase the C=O stretching frequency due to a decrease in resonance delocalization onto the ring. The mass of the halogen substituent also influences vibrational frequencies, especially those involving the C-X bond. A vapor phase IR spectrum for the related N-(4-fluorophenyl)-2-bromo-acetamide is available, showing the characteristic absorption bands for this class of compounds spectrabase.com.

Table 3: Predicted Substituent Effects on Key Spectroscopic Signals

| Spectroscopic Signal | Effect of Increasing Electronegativity of Halogen at C2 (I -> Br -> Cl) | Effect of Fluorine Atoms at C4 and C6 |

|---|---|---|

| Aromatic Protons (¹H NMR) | Shift downfield (higher ppm) | Significant downfield shift; complex splitting patterns due to H-F coupling |

| N-H Proton (¹H NMR) | Shift downfield due to increased acidity | Shift downfield due to inductive withdrawal |

| C=O Stretch (IR) | Shift to higher wavenumber (frequency) | Shift to higher wavenumber |

| N-H Stretch (IR) | Minor shift to higher wavenumber | Minor shift to higher wavenumber |

Parallel Computational Studies on Related Compounds

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for understanding the properties of this compound and its analogues at a molecular level. These studies can predict geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental data.